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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitrophenol

Cat. No.: B1216091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound

2,6-diiodo-4-nitrophenol. The information presented herein, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support

research and development activities.

Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 2,6-diiodo-4-
nitrophenol.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available Data not available Data not available Aromatic Protons

Data not available Data not available Data not available Phenolic Proton

Note: While it is documented that a ¹H NMR spectrum was recorded on a Varian A-60

instrument with the sample dissolved in acetone, the specific chemical shifts, multiplicities, and

coupling constants are not publicly available in the searched databases.
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available C-NO₂

Data not available C-I

Data not available C-OH

Data not available C-H

Note: The availability of a ¹³C NMR spectrum for 2,6-diiodo-4-nitrophenol is indicated in

spectral databases, but the specific chemical shift values are not provided in the publicly

accessible resources.

Table 3: Mass Spectrometry Data (Electron Ionization)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

391 Data not available [M]⁺ (Molecular Ion)

361 Data not available [M-NO]⁺

218 Data not available Fragment

Note: The molecular weight of 2,6-diiodo-4-nitrophenol is 390.90 g/mol . The peak at m/z 391

likely represents the molecular ion, with the signal corresponding to the isotope distribution.

The relative intensities of the fragments are not specified in the available data.

Table 4: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Functional Group Assignment

~3400-3200 (broad) O-H stretch (phenolic)

~1590, ~1470 Aromatic C=C stretch

~1520, ~1340 N-O stretch (nitro group)

~1250 C-O stretch (phenol)

Below 800 C-I stretch

Note: This data is interpreted from the gas-phase IR spectrum available in the NIST WebBook.

Specific peak values with high precision are not available.

Experimental Protocols
The following are detailed methodologies typical for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 2,6-diiodo-4-nitrophenol would be dissolved in a deuterated solvent, such as

acetone-d₆, to a concentration of approximately 5-10 mg/mL. The solution would then be

transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer, such

as a 60 MHz Varian A-60 or a more modern high-field instrument. Standard acquisition

parameters would be used, including a sufficient number of scans to achieve a good signal-

to-noise ratio. Chemical shifts would be referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A

sufficient relaxation delay would be employed to ensure accurate integration, if desired.

Chemical shifts would be referenced to the solvent peak or TMS.

Mass Spectrometry (MS)
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The mass spectrum would be obtained using a Gas Chromatograph-Mass Spectrometer (GC-

MS) system.

Sample Preparation: A dilute solution of 2,6-diiodo-4-nitrophenol in a volatile organic

solvent like dichloromethane or methanol would be prepared.

Gas Chromatography: A small volume of the sample solution (typically 1 µL) would be

injected into the GC, which is equipped with a capillary column suitable for the separation of

aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature

would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a final

temperature (e.g., 250 °C) to ensure the elution of the compound.

Mass Spectrometry: As the compound elutes from the GC column, it would enter the mass

spectrometer. Electron Ionization (EI) would be used as the ionization source, with a

standard electron energy of 70 eV. The mass analyzer would scan a mass range of

approximately m/z 50-500 to detect the molecular ion and fragment ions.

Infrared (IR) Spectroscopy
The gas-phase IR spectrum would be acquired using a Fourier Transform Infrared (FTIR)

spectrometer.

Sample Introduction: A small amount of solid 2,6-diiodo-4-nitrophenol would be gently

heated to produce a vapor, which would then be introduced into a gas cell with IR-

transparent windows (e.g., KBr or NaCl).

Data Acquisition: The gas cell would be placed in the sample compartment of the FTIR

spectrometer. A background spectrum of the empty gas cell would first be recorded. Then,

the spectrum of the sample would be recorded. The final spectrum would be presented in

terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 2,6-diiodo-4-nitrophenol.
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Caption: A logical workflow for the spectroscopic analysis of a chemical sample.

To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Diiodo-4-nitrophenol: A
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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